4-(aminomethyl)-6-chloropyrimidin-2-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(aminomethyl)-6-chloropyrimidin-2-amine dihydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-6-chloropyrimidin-2-amine dihydrochloride typically involves the reaction of 4-chloro-6-(chloromethyl)pyrimidine with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-6-chloropyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiourea, or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of substituted pyrimidine compounds.
Scientific Research Applications
4-(aminomethyl)-6-chloropyrimidin-2-amine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-6-chloropyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(aminomethyl)pyrimidine hydrochloride
- 4-(aminomethyl)aniline dihydrochloride
- 2-(aminomethyl)benzimidazole dihydrochloride
Uniqueness
4-(aminomethyl)-6-chloropyrimidin-2-amine dihydrochloride is unique due to the presence of both an aminomethyl group and a chlorine atom on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
2639463-91-3 |
---|---|
Molecular Formula |
C5H9Cl3N4 |
Molecular Weight |
231.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.